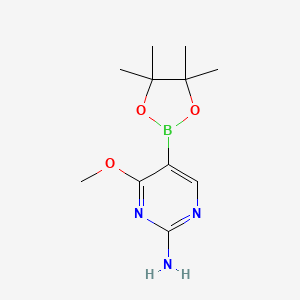

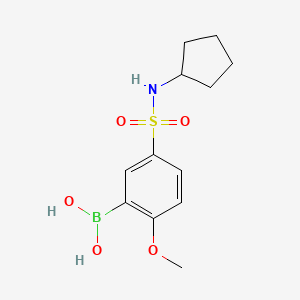

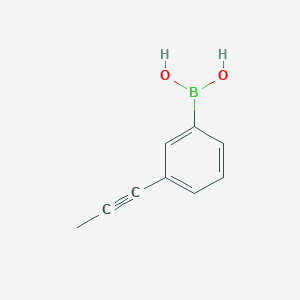

(5-(N-cyclopentylsulfamoyl)-2-methoxyphenyl)boronic acid

概要

説明

“(5-(N-cyclopentylsulfamoyl)-2-methoxyphenyl)boronic acid” is a chemical compound with the molecular formula C12H18BNO5S. It is offered by various chemical suppliers such as Benchchem and Amerigo Scientific .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as melting point, boiling point, and density, are not provided in the search results . For detailed property information, it’s recommended to refer to scientific literature or databases.科学的研究の応用

Fluorescence Quenching Studies

Boronic acid derivatives have been studied for their fluorescence quenching properties. For example, studies on boronic acid derivatives like 5-chloro-2-methoxy phenyl boronic acid and 4-fluoro-2-methoxyphenyl boronic acid in alcohols show significant fluorescence quenching effects. This property is valuable in developing fluorescence-based sensors and studying molecular interactions in various solvents (H. S. Geethanjali et al., 2015).

Boronic Acid Catalysis

Boronic acids are emerging as potent catalysts in organic synthesis. They can form reversible covalent bonds with hydroxy groups, enabling both electrophilic and nucleophilic modes of activation in various organic reactions. This catalytic activity facilitates the formation of amides from amines, cycloadditions, and conjugate additions with unsaturated carboxylic acids, among other applications (D. Hall, 2019).

Sensing Applications

The interaction of boronic acids with diols and Lewis bases like fluoride or cyanide ions lends them to a wide range of sensing applications. These interactions have been exploited in the development of sensors for homogeneous assays, heterogeneous detection, biological labeling, and the development of therapeutics (Karel Lacina et al., 2014).

Hierarchical Supramolecules and Organization

Boronic acids play a critical role in the formation of hierarchical supramolecules through "click reactions" with diols. This capability allows for the development of supramolecular polymers and well-defined network nanostructures, contributing to the creation of smart gels, chemosensors, and drug delivery systems (Y. Kubo et al., 2015).

Drug Delivery Systems

Boronic acids have been incorporated into polymeric carriers to improve the pharmacokinetics of drugs, including boronic acid-containing compounds. This approach enables stable encapsulation and targeted release of drugs, enhancing their therapeutic efficacy while mitigating side effects (A. Kim et al., 2020).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

[5-(cyclopentylsulfamoyl)-2-methoxyphenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BNO5S/c1-19-12-7-6-10(8-11(12)13(15)16)20(17,18)14-9-4-2-3-5-9/h6-9,14-16H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJIYITKJDWOLOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)S(=O)(=O)NC2CCCC2)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

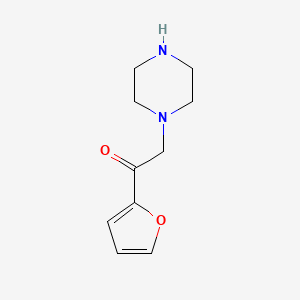

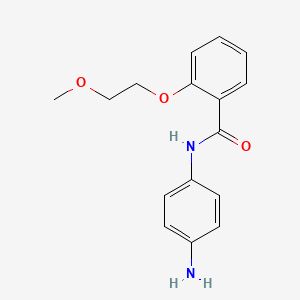

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl({[1-(prop-2-en-1-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B1532752.png)

![(2-Chlorophenyl)-N-[4-(hexyloxy)benzyl]methanamine](/img/structure/B1532756.png)

![1-{[4-(Trifluoromethoxy)phenyl]methyl}azetidin-3-amine](/img/structure/B1532759.png)

![8-(Prop-2-en-1-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1532760.png)

![6-Bromobenzo[d]oxazole-2-carboxylic acid](/img/structure/B1532766.png)